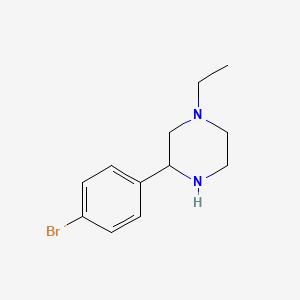

3-(4-Bromophenyl)-1-ethylpiperazine

Descripción general

Descripción

3-(4-Bromophenyl)-1-ethylpiperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The 4-bromophenyl group attached to the piperazine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Mecanismo De Acción

Target of Action

The compound 3-(4-Bromophenyl)-1-ethylpiperazine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

It’s worth noting that indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.

Biochemical Pathways

It’s known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .

Result of Action

One compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has been shown to have potent activity against hiv-1 .

Análisis Bioquímico

Biochemical Properties

3-(4-Bromophenyl)-1-ethylpiperazine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to alterations in nerve impulse transmission . Additionally, this compound has shown potential interactions with other biomolecules, such as mitochondrial succinate dehydrogenase, which is involved in the mitochondrial electron transport chain .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to changes in neurotransmitter levels, affecting neuronal communication and potentially leading to neurotoxic effects . Furthermore, its interaction with mitochondrial succinate dehydrogenase can impact cellular energy production and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, this compound interacts with mitochondrial succinate dehydrogenase, potentially altering the enzyme’s activity and affecting the mitochondrial electron transport chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also influence cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase activity and alterations in mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, while higher doses result in significant enzyme inhibition and potential neurotoxic effects . Threshold effects have been observed, where a certain dosage level leads to a marked increase in the compound’s impact on cellular processes. Additionally, high doses of this compound have been associated with adverse effects, including behavioral changes and impaired motor function in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These metabolic interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through transporter-mediated mechanisms and can accumulate in certain tissues. Its distribution within the body can influence its localization and overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, influencing its overall biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-ethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromophenylpiperazine and ethyl bromide.

Reaction: The 4-bromophenylpiperazine is reacted with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)-1-ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry and other applications.

Aplicaciones Científicas De Investigación

Chemistry

3-(4-Bromophenyl)-1-ethylpiperazine serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions: These reactions can modify the compound's structure, leading to new derivatives with potential applications.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the synthesis of complex organic molecules .

Biological Activities

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains .

- Neurotoxic Studies: Research has explored its effects on acetylcholinesterase (AChE) activity, which may influence neurotransmitter levels and neuronal communication, indicating potential neurotoxic effects .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial and fungal strains | |

| Neurotoxic Potential | Affects AChE activity; impacts neurotransmitter levels |

Medical Applications

In the pharmaceutical field, this compound is being studied for its role as a precursor in developing drugs targeting neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in drug development .

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for synthesizing various bioactive compounds that are valuable in different industrial applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against several pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Neurotoxicity Assessment

Research conducted on rainbow trout alevins assessed the neurotoxic effects of a derivative of this compound. The study monitored AChE activity and malondialdehyde (MDA) levels in brain tissue, revealing alterations indicative of neurotoxicity, thus highlighting the need for caution in its application .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the 4-bromophenyl group but has a different core structure.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a 4-bromophenyl group, used in different applications.

Uniqueness

3-(4-Bromophenyl)-1-ethylpiperazine is unique due to its specific piperazine core structure, which imparts distinct chemical and biological properties

Actividad Biológica

3-(4-Bromophenyl)-1-ethylpiperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies, and presenting data tables and case studies to elucidate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN, with a molecular weight of 256.17 g/mol. The compound features a piperazine ring substituted with a bromophenyl group and an ethyl group, which contributes to its unique chemical properties.

This compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant pharmacological effects, including anxiolytic and antidepressant activities.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, a study evaluated the cytotoxicity of several piperazine derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that modifications in the piperazine structure could enhance the anticancer activity:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4e | 5.36 | MCF-7 |

| 4i | 2.32 | HepG2 |

| This compound | TBD | TBD |

These findings suggest that the introduction of specific substituents on the piperazine ring can lead to enhanced potency against cancer cells .

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological effects. It has been shown to act as a serotonin receptor agonist, which may contribute to its anxiolytic properties. In animal models, this compound has demonstrated potential in reducing anxiety-like behaviors, indicating its utility in treating anxiety disorders .

Study on Anticancer Activity

In a recent investigation published in Molecules, researchers synthesized a series of piperazine derivatives and evaluated their anticancer efficacy. Among these derivatives, one containing the this compound structure showed promising results against HepG2 cells, leading to further exploration of its mechanism involving apoptosis induction through caspase activation .

Neuropharmacology Research

A study focused on the neuropharmacological profile of piperazine derivatives found that this compound exhibited significant binding affinity for serotonin receptors. This binding was correlated with behavioral changes in rodent models, suggesting potential applications in treating mood disorders .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEGRBYLTRRLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.